molecular formula C20H33N2O+ B1203108 Hexocyclium CAS No. 6004-98-4

Hexocyclium

Cat. No.: B1203108
CAS No.: 6004-98-4
M. Wt: 317.5 g/mol
InChI Key: ZRYHPQCHHOKSMD-UHFFFAOYSA-N
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Scientific Research Applications

Hexocyclium has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexocyclium involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with methyl sulfate . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound metilsulfate involves large-scale synthesis under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes the use of high-purity reagents and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Hexocyclium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: this compound can be reduced to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of nucleophiles or electrophiles under controlled temperature and pH.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its alcohol, amine, and substituted piperazine derivatives.

Comparison with Similar Compounds

    Atropine: Another muscarinic acetylcholine receptor antagonist used in the treatment of various gastrointestinal disorders.

    Scopolamine: Known for its antimuscarinic properties and used to treat motion sickness and postoperative nausea.

    Hyoscyamine: Used to treat a variety of gastrointestinal disorders due to its antimuscarinic effects.

Comparison: Hexocyclium is unique in its prolonged reduction of gastric acidity and its specific binding affinity for muscarinic receptors . Unlike atropine and scopolamine, this compound has a more targeted effect on gastrointestinal motility and acid secretion, making it particularly effective for treating peptic ulcers and irritable bowel syndrome .

Properties

Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects.

CAS No.

6004-98-4

Molecular Formula

C20H33N2O+

Molecular Weight

317.5 g/mol

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol

InChI

InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1

InChI Key

ZRYHPQCHHOKSMD-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C

melting_point

203-204

6004-98-4

Related CAS

115-63-9 (methyl sulfate salt)

Synonyms

hexociclium
hexocyclium
hexocyclium methylsulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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